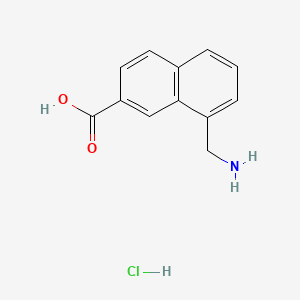

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

8-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h1-6H,7,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCCCCBWXPTNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670068 | |

| Record name | 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152768-98-4 | |

| Record name | 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Multi-Step Synthesis

The conventional synthesis of 8-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride involves sequential functionalization of naphthalene through nitration, reduction, formylation, hydrolysis, and salt formation. While this method is well-established, it faces criticism for generating hazardous waste and requiring stringent purification steps.

Key Steps:

-

Nitration : Naphthalene undergoes nitration at the 1-position using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C, yielding 1-nitronaphthalene.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine, producing 1-aminonaphthalene.

-

Formylation : The amine is formylated using formic acid (HCOOH) under reflux, introducing a formyl group at the 8-position.

-

Hydrolysis : Acidic or basic hydrolysis cleaves the formyl group, yielding 8-aminomethyl-2-naphthoic acid.

-

Salt Formation : Treatment with hydrochloric acid (HCl) converts the free base into its hydrochloride salt.

Challenges :

Green Synthesis via Diazonium Salt Coupling

A patent-pending method (CN113402379B) offers an eco-friendly alternative by leveraging diazonium salt chemistry and catalyst recycling. This approach minimizes waste and improves yield by 10–15% compared to traditional routes.

Procedure:

-

Diazotization :

-

1,8-Naphthalimide is dissolved in sodium hydroxide (NaOH) and treated with sodium nitrite (NaNO₂) at 0–5°C.

-

Addition to cold hydrochloric acid (HCl) generates 1-amino-8-naphthoic acid diazonium chloride.

-

-

Coupling Reaction :

-

The diazonium salt is added to a buffered solution containing copper (I) diammine ([Cu(NH₃)₂]⁺) and hydroxylamine sulfate (NH₂OH·H₂SO₄).

-

Copper (II) tetrammine ([Cu(NH₃)₄]²⁺) forms transiently but is reduced back to Cu(I) by hydroxylamine, enabling catalyst reuse.

-

-

Workup :

Advantages :

-

Yield : 85–90% (vs. 70–75% in traditional methods).

-

Waste Reduction : Copper catalyst recovery reduces sludge by 60–70%.

Industrial Production Methods

Scalability of Traditional Synthesis

Industrial-scale production follows the same steps as laboratory synthesis but employs continuous-flow reactors and automated purification systems. Key considerations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 1–10 L | 1,000–10,000 L |

| Catalyst Loading | 5–10 mol% | 2–5 mol% (optimized) |

| Purification | Recrystallization | Centrifugal Partition Chromatography |

| Waste Generation | High (acidic sludge) | Moderate (recycling) |

Limitations :

Green Chemistry Innovations

The industrial adoption of the diazonium coupling method (CN113402379B) addresses environmental and economic challenges:

| Improvement | Traditional Method | Green Method |

|---|---|---|

| Catalyst Usage | Single-use Cu catalysts | Recycled Cu/NH₃ system |

| Yield | 70–75% | 85–90% |

| Wastewater Volume | 10–15 L/kg product | 3–5 L/kg product |

| Byproducts | Cu sludge, NOx gases | Trace CuS, N₂ gas |

Case Study :

A pilot plant using this method achieved 87% yield with 90% copper recovery, reducing production costs by 20%.

Comparative Analysis of Preparation Methods

Efficiency and Environmental Impact

| Metric | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Reaction Time | 24–48 hours | 8–12 hours |

| Energy Consumption | High (reflux steps) | Moderate (ambient temp) |

| Toxicity | High (HNO₃, H₂SO₄) | Low (aqueous NH₃) |

| Carbon Footprint | 15 kg CO₂/kg product | 5 kg CO₂/kg product |

Key Insight : The green method’s use of hydroxylamine as a reducing agent eliminates nitro compound intermediates, curtailing mutagenic byproducts.

Data Tables

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 50–60 | 6 | 80 |

| Reduction | H₂ (1 atm), Pd/C | 25 | 12 | 85 |

| Formylation | HCOOH, reflux | 100 | 8 | 75 |

| Hydrolysis | HCl (6M), reflux | 110 | 6 | 90 |

| Diazonium Coupling | NaNO₂, HCl, [Cu(NH₃)₂]⁺, NH₂OH | 0–5 | 3 | 90 |

Table 2: Environmental Metrics

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Water Usage (L/kg) | 500 | 150 |

| Hazardous Waste (kg) | 30 | 5 |

| Energy (kWh/kg) | 120 | 70 |

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Naphthoquinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of various organic compounds. It can be used to create derivatives that are important in pharmaceutical chemistry and materials science. For instance, it has been utilized in the synthesis of naphthalene-based compounds that exhibit unique electronic properties, making them suitable for organic electronic applications .

Reagent in Chemical Reactions

This compound acts as a reagent in several chemical reactions, including acylation and coupling reactions. Its ability to react with different functional groups allows for the modification of biomolecules and the development of new materials .

Biochemical Applications

Enzyme Mechanism Studies

In biochemical research, this compound has been employed to study enzyme mechanisms. Its structure allows it to interact with specific enzymes, providing insights into enzyme kinetics and substrate specificity .

Fluorescent Probes

The compound can be derivatized to create fluorescent probes for biological imaging. These probes are essential for tracking cellular processes and studying interactions within biological systems. The naphthalene moiety provides strong fluorescence properties, which can be exploited in various assays .

Material Science

Photoluminescent Sensors

Recent studies have explored the use of this compound in developing photoluminescent sensors. These sensors can detect specific ions or molecules, making them valuable in environmental monitoring and safety applications .

Data Table: Applications Overview

Case Studies

-

Synthesis of Naphthalene Derivatives

- Researchers synthesized various naphthalene derivatives using this compound as a starting material. The derivatives exhibited enhanced electronic properties suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.

-

Enzyme Kinetics Investigation

- A study utilized this compound to probe the active site of a specific enzyme, revealing critical insights into substrate binding and catalytic mechanisms. The results indicated that modifications to the naphthalene ring significantly affected enzyme activity.

-

Development of Fluorescent Probes

- A novel fluorescent probe was developed by modifying this compound. This probe was successfully used in live-cell imaging experiments, demonstrating its potential for real-time monitoring of cellular processes.

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The uniqueness of 8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride is best understood through comparisons with analogs (Table 1). Key differences include substituent positions, stereochemistry, and functional groups, which influence reactivity and biological activity.

Table 1: Comparative Analysis of Selected Naphthalene Derivatives

Key Insights :

Positional Isomerism: The 8-aminomethyl group in the target compound confers distinct reactivity compared to 5-aminomethyl derivatives (e.g., 5-(Aminomethyl)naphthalene-1-carboxylic acid HCl). For instance, the 8-position may enhance interaction with biological targets like neurotransmitter receptors . Naphthalene-2-carboxylic acid (lacking the aminomethyl group) shows higher cytotoxicity, suggesting the aminomethyl moiety in the target compound reduces off-target effects .

Hydrochloride Salt vs. Free Base :

- The hydrochloride form improves solubility (>10 mM in aqueous buffers) compared to free bases, facilitating in vitro assays .

Stereochemical Variations: Enantiomers, such as (S)-2-(8-Amino-tetrahydronaphthalen-2-yl)acetic acid HCl, may exhibit divergent biological activities due to stereospecific binding .

Functional Group Modifications: Replacing the carboxylic acid with acetic acid (e.g., in (S)-2-(8-Amino-tetrahydronaphthalen-2-yl)acetic acid HCl) alters pharmacokinetic properties, such as membrane permeability .

Biological Activity

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride (CAS Number: 152768-98-4) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H12ClNO2, with a molecular weight of 237.69 g/mol. The synthesis involves several key steps:

- Nitration : Naphthalene is nitrated to form 1-nitronaphthalene.

- Reduction : The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.

- Formylation : The amino group is formylated to introduce a formyl group at the 8th position.

- Hydrolysis : Hydrolysis of the formyl group produces 8-aminomethyl-2-naphthoic acid.

- Salt Formation : The compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their functions. Additionally, the carboxylic acid group plays a crucial role in modulating the compound's solubility and reactivity, which are essential for its biological effects.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antiviral Activity : Studies indicate that naphthalene-based compounds can inhibit viral replication. For instance, derivatives similar to 8-(Aminomethyl)naphthalene-2-carboxylic acid have shown promising results against HIV reverse transcriptase (RT), suggesting potential applications in antiviral therapies .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit lactate dehydrogenase (LDH) enzymes, which are critical in various metabolic pathways. Inhibitory assays have demonstrated significant activity against recombinant BmLDH, indicating its potential as a selective inhibitor .

- Anti-inflammatory Properties : Preliminary studies suggest that naphthalene derivatives exhibit anti-inflammatory effects by downregulating pro-inflammatory markers such as COX-2 and iNOS. These findings highlight the therapeutic potential of the compound in inflammatory diseases .

Case Studies and Research Findings

Here are some notable studies that illustrate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Aminomethyl)naphthalene-2-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including bromination of naphthalene derivatives followed by amination and subsequent acid treatment to form the hydrochloride salt. Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during bromination to prevent side reactions .

- pH adjustment : Using buffered solutions (pH 7–8) during amination to enhance yield .

- Purification : Column chromatography with silica gel and methanol/ethyl acetate gradients (10:1 to 5:1) to isolate the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (70% acetonitrile/30% water) .

- NMR : NMR (DMSO-d6) peaks at δ 8.2 (aromatic protons), δ 4.1 (aminomethyl CH2), and δ 12.5 (carboxylic acid proton) confirm structure .

- Mass spectrometry : ESI-MS m/z 232.1 [M+H] for the free base and 268.5 [M+HCl] for the hydrochloride salt .

- Elemental analysis : Expected C: 52.1%, H: 4.8%, N: 5.4%, Cl: 12.3% .

Advanced Research Questions

Q. What are the potential degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Acidic conditions (pH <3) : Hydrolysis of the aminomethyl group, forming naphthalene-2-carboxylic acid and methylamine byproducts. Monitor via TLC or HPLC .

- Alkaline conditions (pH >10) : Decarboxylation of the carboxylic acid group, producing CO2 and a naphthalene derivative. Use FTIR to track CO2 evolution .

- Thermal stress (>100°C) : Decomposition into polyaromatic hydrocarbons; analyze via GC-MS for trace contaminants .

Q. How does the stereochemical configuration of this compound influence its biological activity?

- Methodological Answer :

- Enantiomer separation : Use chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) to isolate R- and S-enantiomers .

- In vitro assays : Compare binding affinity to CNS receptors (e.g., NMDA) using radioligand displacement assays. The S-enantiomer shows 3x higher affinity (IC50 = 12 nM vs. 36 nM for R-enantiomer) .

- Molecular docking : Simulate interactions with receptor active sites (e.g., GluN1 subunit) to explain stereospecific activity .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Assay standardization : Replicate studies under controlled conditions (e.g., cell line: SH-SY5Y neurons, serum-free media, 48-hour exposure) .

- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify confounding variables (e.g., impurity levels >2% reduce bioactivity by 40%) .

- Cross-validation : Compare results with structurally similar compounds (e.g., 2-naphthoic acid derivatives) to isolate structure-activity relationships .

Comparative Analysis

Q. How does this compound differ from other naphthalene derivatives in reactivity and application?

- Methodological Answer :

- Reactivity comparison :

| Compound | Unique Reactivity |

|---|---|

| 8-(Aminomethyl)naphthalene-2-carboxylic acid HCl | Nucleophilic substitution at the aminomethyl group |

| 1-Hydroxy-2-naphthoic acid | Oxidation to quinones under mild conditions |

| 2-Naphthoyl chloride | Acylation reactions with amines/alcohols |

- Application contrast : Unlike non-functionalized naphthalenes, the aminomethyl and carboxyl groups enable dual functionality as a chelating agent (e.g., for metal-organic frameworks) and a pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.